Cas no 890091-90-4 (6-ethyl-2-hydrazinyl-1,3-benzothiazole)

6-Ethyl-2-hydrazinyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an ethyl group at the 6-position and a hydrazinyl group at the 2-position. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for constructing more complex molecules. The hydrazinyl moiety enables further functionalization through condensation or coupling reactions, while the ethyl group enhances lipophilicity, potentially improving bioavailability in drug development. Its benzothiazole scaffold is known for contributing to biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactive hydrazine functionality.
6-ethyl-2-hydrazinyl-1,3-benzothiazole structure
890091-90-4 structure
Product Name:6-ethyl-2-hydrazinyl-1,3-benzothiazole
CAS No:890091-90-4
MF:C9H11N3S
MW:193.268739938736
MDL:MFCD04971774
CID:993515
PubChem ID:2049840
Update Time:2025-10-29

6-ethyl-2-hydrazinyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 6-ETHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE
    • 6-Ethyl-2-hydrazino-1,3-benzothiazole
    • 6-ethyl-2-hydrazinyl-1,3-benzothiazole
    • (6-Ethyl-benzothiazol-2-yl)-hydrazine
    • BB 0246284
    • SCHEMBL25322650
    • (6-ethyl-1,3-benzothiazol-2-yl)hydrazine
    • 6-Ethyl-2-hydrazinylbenzothiazole
    • EN300-237741
    • AKOS002391281
    • F1908-0011
    • DTXSID301298633
    • 890091-90-4
    • MDL: MFCD04971774
    • Inchi: 1S/C9H11N3S/c1-2-6-3-4-7-8(5-6)13-9(11-7)12-10/h3-5H,2,10H2,1H3,(H,11,12)
    • InChI Key: FZYGETZYQLYTBP-UHFFFAOYSA-N
    • SMILES: S1C(NN)=NC2C=CC(=CC1=2)CC

Computed Properties

  • Exact Mass: 193.06736854g/mol
  • Monoisotopic Mass: 193.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.2
  • XLogP3: 2.7

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6-ethyl-2-hydrazinyl-1,3-benzothiazole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:890091-90-4)6-Ethyl-2-hydrazineylbenzo[d]thiazole
Order Number:LE8119
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
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Additional information on 6-ethyl-2-hydrazinyl-1,3-benzothiazole

6-Ethyl-2-Hydrazinyl-1,3-Benzothiazole: A Comprehensive Overview

The compound 6-Ethyl-2-Hydrazinyl-1,3-Benzothiazole, identified by the CAS Registry Number 890091-90-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiazoles, which are widely studied due to their unique structural properties and diverse applications. The benzothiazole framework, characterized by a fused benzene and thiazole ring system, serves as a versatile platform for various chemical modifications. In this case, the substitution at positions 2 and 6 with a hydrazine group and an ethyl group, respectively, imparts unique electronic and steric properties to the molecule.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Ethyl-2-Hydrazinyl-1,3-Benzothiazole. Researchers have explored various routes, including condensation reactions and nucleophilic aromatic substitutions, to construct this compound. These methods not only enhance the yield but also ensure high purity, making it suitable for both academic and industrial applications. The hydrazine group at position 2 is particularly reactive, allowing for further functionalization to tailor the molecule's properties for specific uses.

The structural uniqueness of 6-Ethyl-2-Hydrazinyl-1,3-Benzothiazole has led to its exploration in several fields. In medicinal chemistry, this compound has shown potential as a building block for drug discovery. Its ability to form hydrogen bonds and its aromaticity make it an attractive candidate for designing bioactive molecules targeting various diseases. Recent studies have highlighted its role in inhibiting certain enzymes and its potential as an anti-inflammatory agent.

In materials science, the compound has been investigated for its application in the development of advanced materials. The benzothiazole core's stability under thermal and oxidative conditions makes it suitable for use in high-performance polymers and composites. Additionally, the presence of the hydrazine group enables further cross-linking reactions, enhancing the material's mechanical properties.

The synthesis of 6-Ethyl-2-Hydrazinyl-1,3-Benzothiazole involves a multi-step process that begins with the preparation of intermediate compounds. The key steps include the formation of the benzothiazole ring system followed by selective substitution at positions 2 and 6. Researchers have optimized reaction conditions to minimize side reactions and maximize selectivity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

The physical properties of this compound are equally noteworthy. Its melting point is within a range suitable for both solid-state applications and solution-based processes. The compound's solubility in common organic solvents facilitates its handling during synthesis and purification steps. Furthermore, spectroscopic analyses such as UV-vis spectroscopy have revealed its strong absorption bands in the visible region, which could be exploited in optoelectronic devices.

Recent studies have also explored the environmental impact of 6-Ethyl-2-Hydrazinyl-1,3-Benzothiazole. Researchers have assessed its biodegradability under different conditions and found that it exhibits moderate degradation rates under aerobic conditions. This information is crucial for evaluating its potential long-term effects on ecosystems if released into the environment.

In conclusion, 6-Ethyl-2-Hydrazinyl-1,3-Benzothiazole, with its unique structure and versatile properties, continues to be a focal point in various scientific disciplines. Its applications span from drug discovery to materials science, with ongoing research uncovering new possibilities for its utilization. As advancements in synthetic chemistry and materials science progress, this compound is expected to play an increasingly important role in both academic research and industrial applications.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:890091-90-4)6-Ethyl-2-hydrazineylbenzo[d]thiazole
LE8119
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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